N-[1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-4-yl]cyclopropanecarboxamide
Description
N-[1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-4-yl]cyclopropanecarboxamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a piperidine ring, a cyclopropane carboxamide group, and a phenyl group substituted with a 2-methylpropyl chain
Properties
IUPAC Name |
N-[1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-4-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O/c1-15(2)13-16-3-5-17(6-4-16)14-22-11-9-19(10-12-22)21-20(23)18-7-8-18/h3-6,15,18-19H,7-14H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLKZNSMMUJKPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)CN2CCC(CC2)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-4-yl]cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and the phenyl group. The piperidine ring can be synthesized through a series of cyclization reactions, while the phenyl group is introduced via Friedel-Crafts alkylation. The final step involves the formation of the cyclopropane carboxamide group through a reaction with cyclopropanecarboxylic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process typically includes purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-4-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
N-[1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-4-yl]cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-4-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-[1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-4-yl]cyclopropanecarboxamide: shares similarities with other piperidine derivatives and cyclopropane carboxamides.
Other similar compounds: include this compound analogs with different substituents on the phenyl or piperidine rings.
Uniqueness
- The unique combination of the piperidine ring, cyclopropane carboxamide group, and substituted phenyl group gives this compound distinct chemical and biological properties.
- Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
